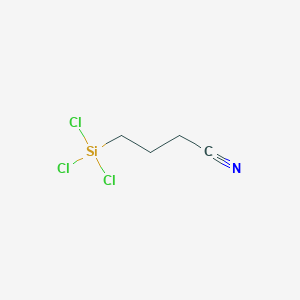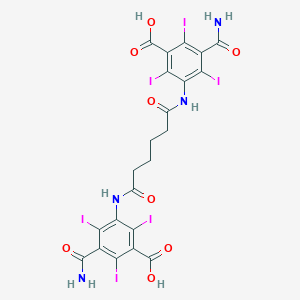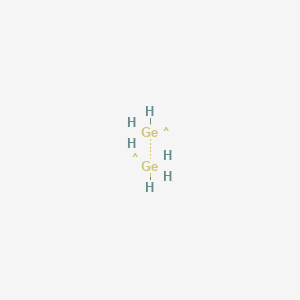
Digermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula Ge2H6 and a molecular weight of 151.3 g/mol. Digermane is a compound consisting of two germanium atoms bonded to six hydrogen atoms. It is a colorless gas that is highly flammable and toxic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of digermane typically involves the reaction of germanium tetrachloride (GeCl4) with lithium aluminum hydride (LiAlH4) in an ether solvent. The reaction proceeds as follows:
GeCl4+LiAlH4→Ge2H6+LiCl+AlCl3
Industrial Production Methods
The compound is stored under specific conditions to prevent decomposition and ensure safety due to its highly flammable and toxic nature.
Chemical Reactions Analysis
Types of Reactions
Digermane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide (GeO2).
Reduction: It can be reduced to form elemental germanium.
Substitution: Hydrogen atoms in this compound can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used under controlled conditions.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are employed.
Substitution: Various reagents, including halogens and organometallic compounds, are used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2)
Reduction: Elemental germanium (Ge)
Substitution: Various substituted germanium compounds depending on the reagents used.
Scientific Research Applications
Digermane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the semiconductor industry for the production of germanium-based materials.
Mechanism of Action
The mechanism of action of digermane involves its interaction with molecular targets and pathways in various applications. In the semiconductor industry, this compound decomposes to form germanium films on substrates. In biological systems, it may interact with proteins and enzymes, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Germane (GeH4): A simpler germanium hydride with one germanium atom bonded to four hydrogen atoms.
Tetramethylgermane (Ge(CH3)4): A germanium compound with four methyl groups attached to a germanium atom.
Uniqueness
Digermane is unique due to its structure, containing two germanium atoms bonded together. This gives it distinct chemical properties and reactivity compared to simpler germanium hydrides like germane. Its applications in the semiconductor industry and potential biological activities also set it apart from other germanium compounds.
Properties
InChI |
InChI=1S/2GeH3/h2*1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGDREVVEMHVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[GeH3].[GeH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ge2H6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030397 |
Source


|
| Record name | Digermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13818-89-8 |
Source


|
| Record name | Digermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013818898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
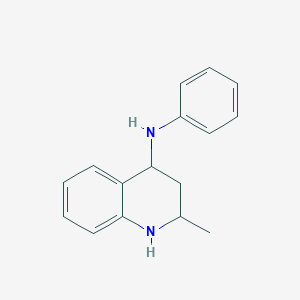
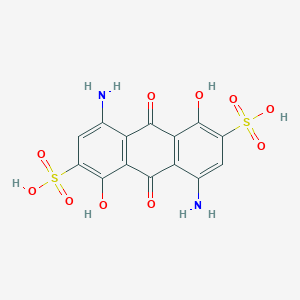
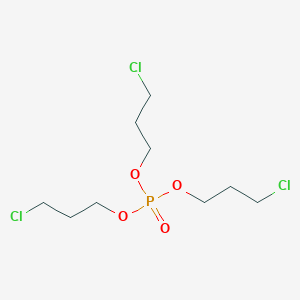
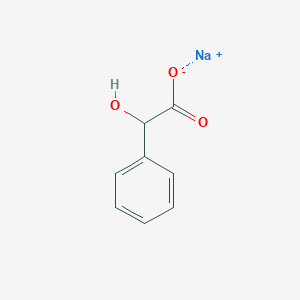
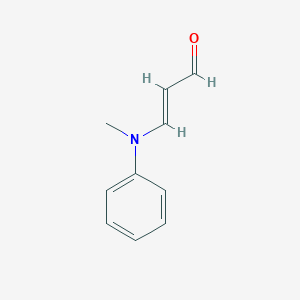
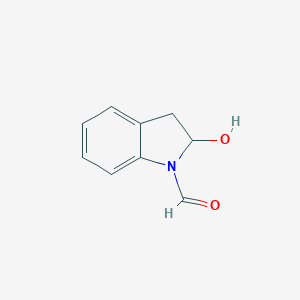
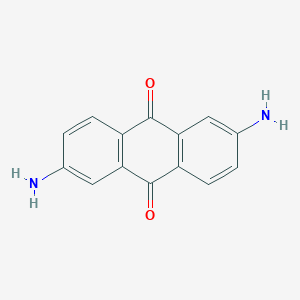
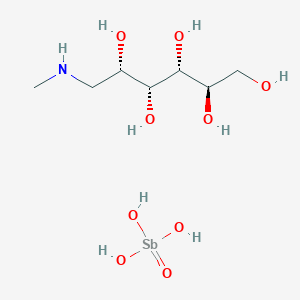
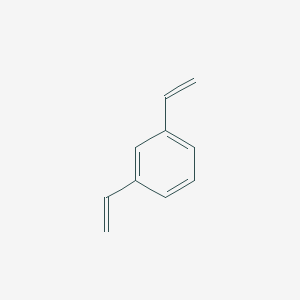
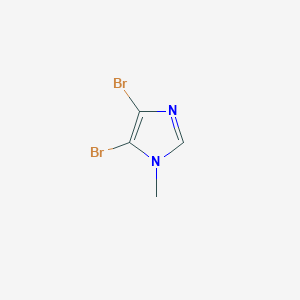
![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)

